REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([N:6]=[CH:7][C:8]([O:13][CH3:14])=[N:9]2)=[CH:4][CH:3]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:15][CH2:12][C:11]1[C:2]([F:1])=[CH:3][CH:4]=[C:5]2[C:10]=1[N:9]=[C:8]([O:13][CH3:14])[CH:7]=[N:6]2
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Name
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|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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FC1=CC=C2N=CC(=NC2=C1C)OC
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Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
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0.42 g
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Type
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catalyst
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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CUSTOM
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Details
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illuminated with a 120 W lamp, for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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WASH
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Details
|
the mixture was washed with water
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Type
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EXTRACTION
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Details
|
The aqueous phase was re-extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic fractions were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=CC=C2N=CC(=NC12)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |